molecular formula C26H30ClN7O2 B2464784 2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone;hydrochloride CAS No. 1401034-19-2

2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone;hydrochloride

Cat. No.: B2464784
CAS No.: 1401034-19-2
M. Wt: 508.02
InChI Key: JJDSFFVYZSLRLY-AELULUIVSA-N
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Description

2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[74002,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone;hydrochloride is a complex organic compound with a unique structure that includes multiple rings and functional groups

Scientific Research Applications

2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone;hydrochloride has numerous applications in scientific research. In medicinal chemistry, it may be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity . In materials science, the compound’s unique structural features could be utilized in the development of advanced materials with specific properties . Additionally, its reactivity and functionalization potential make it a valuable compound for various chemical research applications.

Mechanism of Action

AMG 925 (HCl) is a dual FLT3/CDK4 inhibitor. It inhibits cell growth and promotes apoptosis in AML cells with or without FLT3 mutations . The antitumor activity of AMG 925 correlates with the inhibition of STAT5 and RB phosphorylation, the pharmacodynamic markers for inhibition of FLT3 and CDK4, respectively .

Safety and Hazards

AMG 925 (HCl) is toxic and can cause serious damage to health by prolonged exposure . It is irritating to skin and eyes, and there is a possible risk of impaired fertility and harm to the unborn child . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone;hydrochloride involves multiple steps, including the formation of the tetrazatricyclo structure and subsequent functionalization. One efficient method involves a transition-metal-free one-pot cascade synthesis, which is environmentally benign and utilizes renewable starting materials . The reaction typically involves the use of keto acids, methyl chloroformate, and variously substituted o-aminobenzyl alcohols in the presence of triethylamine as a base in toluene at room temperature .

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis protocols, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and automation could further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typical conditions include room temperature to moderate heating and the use of organic solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other tetrazatricyclo derivatives and related polycyclic structures. These compounds often share similar synthetic routes and reactivity patterns but may differ in their specific functional groups and overall structure .

Uniqueness: What sets 2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[74002,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone;hydrochloride apart is its unique combination of functional groups and rings, which may confer distinct biological activity and reactivity

Properties

IUPAC Name

2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O2.ClH/c1-16-2-5-18(6-3-16)33-22-13-27-10-8-19(22)20-12-28-26(31-25(20)33)30-23-7-4-17-14-32(24(35)15-34)11-9-21(17)29-23;/h4,7-8,10,12-13,16,18,34H,2-3,5-6,9,11,14-15H2,1H3,(H,28,29,30,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDSFFVYZSLRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2C3=C(C=CN=C3)C4=CN=C(N=C42)NC5=NC6=C(CN(CC6)C(=O)CO)C=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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